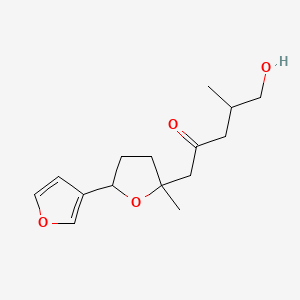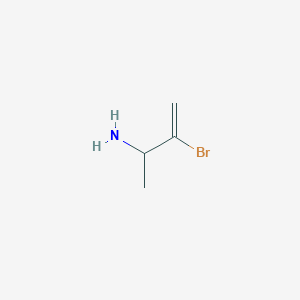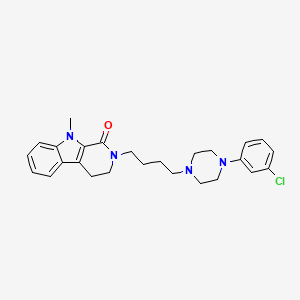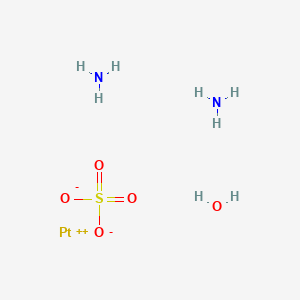
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is a coordination complex of platinum This compound is notable for its unique structure, where platinum is coordinated with ammonia, water, and sulfate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with ammonia and sulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The general reaction can be represented as:
K2[PtCl4]+2NH3+H2O+H2SO4→Pt(NH3)2(H2O)(SO4)+2KCl+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The process includes precise control of temperature, pH, and reactant concentrations. The product is typically purified through crystallization or other separation techniques to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo ligand substitution reactions where the ammonia or water ligands are replaced by other ligands. This is often facilitated by the use of strong nucleophiles or under specific conditions.
Oxidation and Reduction: The platinum center in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the complex and release of the ligands.
Common Reagents and Conditions
Substitution: Ligand exchange can be carried out using reagents like chloride ions, phosphines, or other amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Major Products
The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can lead to changes in the oxidation state of platinum.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry.
Biology and Medicine
In the field of medicine, platinum complexes are well-known for their use in chemotherapy. While Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- itself may not be a common chemotherapeutic agent, its structural analogs are studied for their potential anticancer properties.
Industry
Industrially, this compound can be used in processes requiring catalysis, such as in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- exerts its effects depends on the specific application. In catalysis, the platinum center acts as a site for the activation of substrates, facilitating various chemical transformations. In biological systems, similar platinum complexes interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, which is the basis for their anticancer activity.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known chemotherapeutic agent with a similar platinum center but different ligands (chloride ions instead of sulfate and water).
Carboplatin: Another chemotherapeutic agent with a platinum center, but with a bidentate dicarboxylate ligand.
Oxaliplatin: A platinum-based drug with a different ligand system, used in the treatment of colorectal cancer.
Uniqueness
Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its sulfate ligand, in particular, can influence its solubility and interaction with other molecules, distinguishing it from other platinum complexes.
This detailed overview provides a comprehensive understanding of Platinum, diammineaqua(sulfato(2-)-O)-, (SP-4-3)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
86493-49-4 |
|---|---|
分子式 |
H8N2O5PtS |
分子量 |
343.23 g/mol |
IUPAC名 |
azane;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/2H3N.H2O4S.H2O.Pt/c;;1-5(2,3)4;;/h2*1H3;(H2,1,2,3,4);1H2;/q;;;;+2/p-2 |
InChIキー |
SQQUWLJCFBLTHV-UHFFFAOYSA-L |
正規SMILES |
N.N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


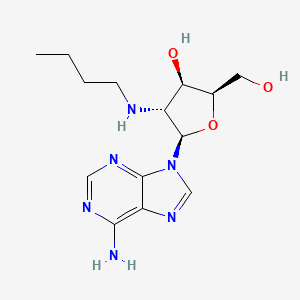

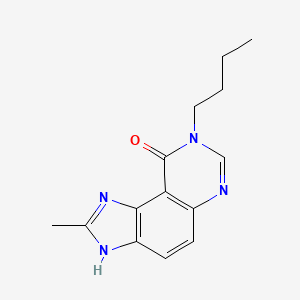

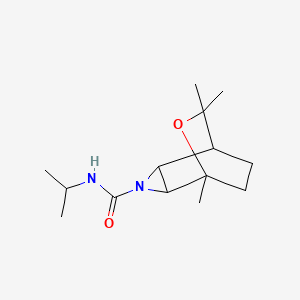

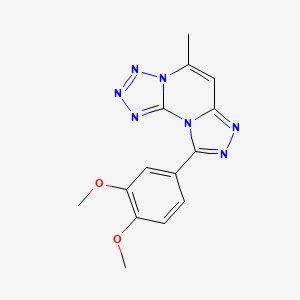
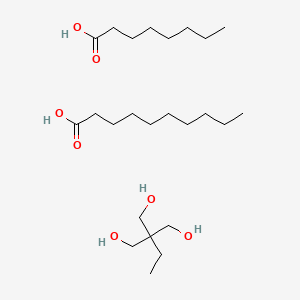
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

